molecular formula C21H22O5 B031881 Dehydroglyasperin C CAS No. 199331-35-6

Dehydroglyasperin C

Cat. No. B031881
CAS RN: 199331-35-6
M. Wt: 354.4 g/mol
InChI Key: UACNRZUVCUEUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroglyasperin C is an isoflavone that exhibits cancer chemopreventive potential. It has an inhibitory effect on TPA-induced neoplastic cell transformation and COX-2 modulation through regulation of the MKK4 and PI3K pathways .


Synthesis Analysis

Dehydroglyasperin C is a component of liquorice and has been shown to attenuate proliferation and migration induced by platelet-derived growth factor in human arterial smooth muscle cells . It has also been found to have antioxidant, neuroprotective, cancer chemopreventive, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular formula of Dehydroglyasperin C is C21H22O5. It has an average mass of 354.396 Da and a monoisotopic mass of 354.146729 Da .


Chemical Reactions Analysis

Dehydroglyasperin C has been shown to block the PDGF-induced progression through the G0/G1 to S phase of the cell cycle, and down-regulate the expression of cyclin-dependent kinase (CDK); 2, cyclin E, CDK4 and cyclin D1 . It also significantly attenuates PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT and extracellular-regulated kinase 1/2 .


Physical And Chemical Properties Analysis

Dehydroglyasperin C is a powder that is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .

Scientific Research Applications

Cosmeceutical Applications

Dehydroglyasperin C is a constituent of licorice (Glycyrrhiza glabra, G. uralensis, and G. inflata) and has been found to have significant cosmeceutical effects . It is used in cosmetic formulations due to its therapeutic-like properties. The compound has been found to have a good whitening effect, making it a popular ingredient in cosmetic products .

Anti-Aging Properties

Dehydroglyasperin C has been found to have skin anti-aging properties . It represses the UV-B-mediated expression of collagenase (MMP-1) and gelatinase (MMP-9) by inhibiting ROS generation . This makes it a potential ingredient in anti-aging skincare products.

Photoprotective Properties

The compound has been found to have photoprotective properties . It can protect the skin from the harmful effects of UV-B radiation, which can lead to skin damage and premature aging .

Hair Care Applications

Dehydroglyasperin C has been found to have potential applications in hair care . However, more research is needed to fully understand its benefits and potential uses in this area.

Anti-Acne Properties

The compound has been found to have anti-acne properties . It can potentially be used in the formulation of acne treatment products .

Cardiovascular Disease Prevention

Dehydroglyasperin C has been found to attenuate the proliferation and migration induced by platelet-derived growth factor in human arterial smooth muscle cells . This suggests that it could have potential applications in the prevention of cardiovascular diseases .

Anti-Melanogenesis Effect

Dehydroglyasperin C has been found to have an inhibitory effect on melanogenesis induced by α-melanocyte stimulating hormone . This suggests that it could potentially be used in the treatment of hyperpigmentation disorders .

Mechanism of Action

Target of Action

Dehydroglyasperin C (DGC) is an isoflavone derived from licorice . Its primary targets are NAD(P)H:oxidoquinone reductase (NQO1) and phase 2 enzymes . NQO1 is an enzyme that protects cells from oxidative damage and stress . Phase 2 enzymes are a group of detoxifying enzymes that play a crucial role in the metabolism and elimination of potentially harmful substances .

Mode of Action

DGC interacts with its targets, NQO1 and phase 2 enzymes, by inducing their activity . This interaction leads to a decrease in oxidative stress and an increase in the detoxification of harmful substances . In the context of cell proliferation and migration, DGC has been shown to block the progression through the G0/G1 to S phase of the cell cycle, down-regulate the expression of cyclin-dependent kinase (CDK) 2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 .

Biochemical Pathways

The action of DGC affects several biochemical pathways. It inhibits the PDGF-induced progression through the G0/G1 to S phase of the cell cycle . This results in a decrease in cell proliferation and migration . DGC also suppresses the PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .

Result of Action

The action of DGC results in several molecular and cellular effects. It decreases cell proliferation and migration by blocking the progression through the G0/G1 to S phase of the cell cycle and down-regulating the expression of CDK2, cyclin E, CDK4, and cyclin D1 . It also attenuates the phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT, and extracellular-regulated kinase 1/2 . These changes lead to a decrease in the activation of these proteins, further inhibiting cell proliferation and migration .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dehydroglyasperin C. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNRZUVCUEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroglyasperin C

CAS RN

199331-35-6
Record name Dehydroglyasperin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROGLYASPERIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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